4-(2,3-dimethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Description
The compound “4-(2,3-dimethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide” is a flavone derivative . Flavones are a class of compounds that have been identified as both intermediates and end products in the biosynthesis of flavonoids, and make significant contributions to the medicinal value of herbs .
Synthesis Analysis
The compound was synthesized according to a general procedure using gallacetophenone dimethyl ether [1-(2-hydroxy-3, 4-dimethoxyphenyl) ethanone] and 4-chlorobenzoyl chloride. Purification was achieved by column chromatography with Hexane: CHCl .Scientific Research Applications
Novel Compound Synthesis and Biological Activity
Researchers have synthesized a variety of novel compounds, including derivatives of tetrahydropyrimidine, with potential biological activities such as anti-inflammatory, analgesic, and antimicrobial properties. For example, Abu‐Hashem et al. (2020) explored the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as potential anti-inflammatory and analgesic agents. These compounds showed significant COX-2 inhibition, analgesic, and anti-inflammatory activities, comparable to standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial and Antifungal Activities
Several studies have focused on the antimicrobial and antifungal activities of tetrahydropyrimidine derivatives. Akbari et al. (2008) synthesized N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide and its derivatives, showing significant inhibition against bacterial and fungal growth, indicating their potential as novel antimicrobial agents (Akbari, Kachhadia, Tala, Bapodra, Dhaduk, Joshi, Mehta, & Pathak, 2008).
Electrochromic and Electrofluorescent Applications
Research into the electrochromic and electrofluorescent properties of compounds based on tetrahydropyrimidine derivatives has also been conducted. For instance, Sun et al. (2016) prepared electroactive polyamides with bis(diphenylamino)-fluorene units, which showed excellent reversible stability and multicolor electrochromic characteristics, indicating potential applications in smart materials and displays (Sun, Meng, Chao, Zhou, Du, Wang, Zhao, Zhou, & Chen, 2016).
Antitubercular and Antibacterial Activities
Bodige et al. (2020) synthesized N-{2-fluoro-6-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]phenyl} carboxamide derivatives, which were evaluated for their antitubercular and antibacterial activities. The study highlighted compounds with potent activity against tuberculosis and other bacterial infections, underscoring the importance of tetrahydropyrimidine derivatives in developing new antimicrobial agents (Bodige, Ravula, Gulipalli, Endoori, Cherukumalli, Chandra, & Seelam, 2020).
Properties
IUPAC Name |
4-(2,3-dimethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4/c1-11-16(19(25)23-13-9-7-12(21)8-10-13)17(24-20(26)22-11)14-5-4-6-15(27-2)18(14)28-3/h4-10,17H,1-3H3,(H,23,25)(H2,22,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXHDXHFGXYSQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=C(C(=CC=C2)OC)OC)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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